molecular formula C9H10NO6- B1264947 (2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate

(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate

Cat. No. B1264947
M. Wt: 228.18 g/mol
InChI Key: BHPUNZCEYTVDTI-OMQYJPGKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde(1-) is an alpha-amino-acid anion that is the conjugate base of 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, having anionic carboxy gropus and a cationic amino group;  major species at pH 7.3. It is a conjugate base of a 5-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde.

Scientific Research Applications

Enzymatic Conversion and Biosynthetic Intermediates

An enzyme extracted from the red peel of Amanita muscaria converts L-dopa to form a mixture of secodopas, including 2,3-secodopa, which is structurally related to (2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate. This process involves cleaving bonds in L-dopa's aromatic ring, leading to compounds that spontaneously convert to other substances like muscaflavin and betalamic acid, important in natural product synthesis (Terradas & Wyler, 1991).

Chemical Synthesis and Derivative Compounds

The compound's derivatives have been synthesized for various applications. For instance, (±-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid, a structural variant, was synthesized from furan using rhodium-carbenoid-induced reactions and Wittig-Horner olefination (Wenkert & Khatuya, 1999). Similarly, hydroxy-γ-sanshool, with its synthesis involving Wittig reactions, demonstrates the versatility of these dienoic acid derivatives in constructing complex molecular structures (Gao et al., 2021).

Applications in Natural Products and Pheromones

Compounds structurally related to (2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate have been identified in natural sources and used in synthesizing pheromones. For instance, alkyl ethyl and methyl esters of (2E,4Z)-2,4-decadienoic acid, found in ripe Bartlett pear, have been studied for their response in codling moth larvae, indicating potential uses in pest control (Knight & Light, 2001).

Synthesis of Complex Molecular Structures

The versatility of these compounds extends to synthesizing more complex molecular structures. For example, the cross-metathesis approach to a (2E,4E)-dienoic acid intermediate facilitated the synthesis of the macrodiolide antibiotic elaiolide, demonstrating the role of these dienoic acids in synthesizing biologically significant molecules (Morita & Kuwahara, 2007).

properties

Product Name

(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate

Molecular Formula

C9H10NO6-

Molecular Weight

228.18 g/mol

IUPAC Name

(E,2S,4Z)-2-azaniumyl-8-hydroxy-4-(oxidomethylidene)-7,8-dioxooct-5-enoate

InChI

InChI=1S/C9H11NO6/c10-6(8(13)14)3-5(4-11)1-2-7(12)9(15)16/h1-2,4,6,11H,3,10H2,(H,13,14)(H,15,16)/p-1/b2-1+,5-4+/t6-/m0/s1

InChI Key

BHPUNZCEYTVDTI-OMQYJPGKSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])/C(=C/[O-])/C=C/C(=O)C(=O)O

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(=C[O-])C=CC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
Reactant of Route 2
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
Reactant of Route 3
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
Reactant of Route 4
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
Reactant of Route 5
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate
Reactant of Route 6
(2E,4Z,7S)-7-ammonio-5-formyl-2-hydroxyocta-2,4-dienedioate

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